molecular formula C9H14O2 B13321388 2-Cyclohexenylacetic acid, methyl ester

2-Cyclohexenylacetic acid, methyl ester

Cat. No.: B13321388
M. Wt: 154.21 g/mol
InChI Key: WSOOQSGXWGTDJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(cyclohex-2-en-1-yl)acetate is a carboxylic ester with the molecular formula C9H14O2 It is a compound of interest in various fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(cyclohex-2-en-1-yl)acetate can be synthesized through the esterification of 2-(cyclohex-2-en-1-yl)acetic acid with methanol in the presence of an acid catalyst . The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane, followed by purification through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of methyl 2-(cyclohex-2-en-1-yl)acetate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(cyclohex-2-en-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(cyclohex-2-en-1-yl)acetic acid or cyclohex-2-en-1-one.

    Reduction: Formation of 2-(cyclohex-2-en-1-yl)ethanol.

    Substitution: Formation of various substituted esters or acids depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(cyclohex-2-en-1-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(cyclohex-2-en-1-yl)acetate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 2-cyclohex-2-en-1-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-11-9(10)7-8-5-3-2-4-6-8/h3,5,8H,2,4,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSOOQSGXWGTDJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCCC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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